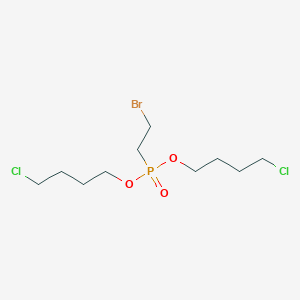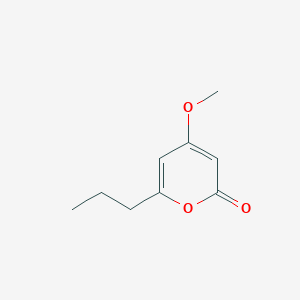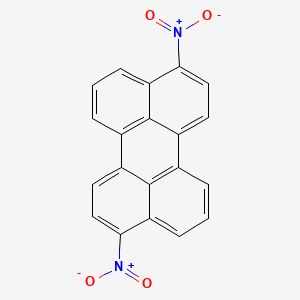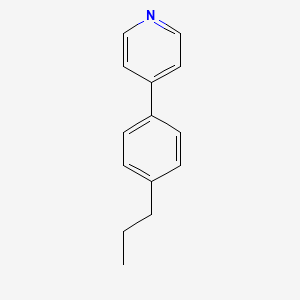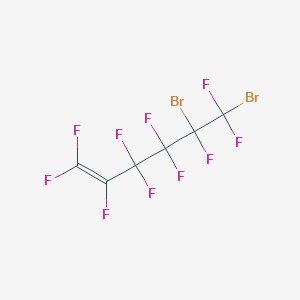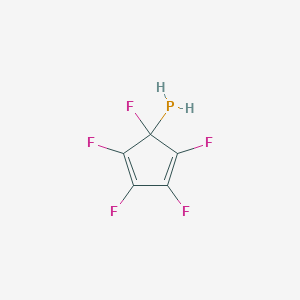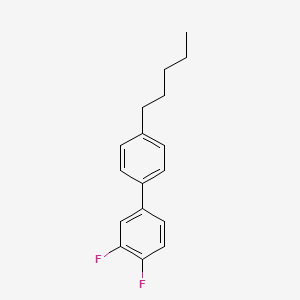![molecular formula C15H12ClNO4 B14372170 4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one CAS No. 93639-41-9](/img/structure/B14372170.png)
4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one is a complex organic compound that belongs to the class of furo[3,4-c]pyridines This compound is characterized by the presence of a chloro group, two methoxy groups, and a fused furo-pyridine ring system
準備方法
The synthesis of 4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 4-chloropyridine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,5-dimethoxybenzaldehyde and 4-chloropyridine under acidic or basic conditions.
Cyclization: The intermediate undergoes cyclization to form the furo[3,4-c]pyridine ring system. This step often requires the use of a strong acid or base as a catalyst.
Final Product:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to improve yield and purity.
化学反応の分析
4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the furo[3,4-c]pyridine ring system and the formation of simpler products.
科学的研究の応用
4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Disrupting Cellular Processes: The compound can disrupt cellular processes such as DNA replication, protein synthesis, and cell division, leading to its potential therapeutic effects.
類似化合物との比較
4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one can be compared with other similar compounds, such as:
4-Chloro-2,5-dimethoxyphenyl isothiocyanate: This compound has a similar structure but contains an isothiocyanate group instead of the furo[3,4-c]pyridine ring system.
5-Chloro-2,4-dimethoxyphenyl isocyanate: This compound has a similar aromatic ring system but differs in the position of the chloro and methoxy groups.
4-Chloro-3,5-dimethylphenol: This compound has a similar chloro-substituted aromatic ring but lacks the furo[3,4-c]pyridine ring system.
The uniqueness of this compound lies in its fused furo-pyridine ring system, which imparts distinct chemical and biological properties.
特性
CAS番号 |
93639-41-9 |
|---|---|
分子式 |
C15H12ClNO4 |
分子量 |
305.71 g/mol |
IUPAC名 |
4-chloro-3-(2,5-dimethoxyphenyl)-3H-furo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C15H12ClNO4/c1-19-8-3-4-11(20-2)10(7-8)13-12-9(15(18)21-13)5-6-17-14(12)16/h3-7,13H,1-2H3 |
InChIキー |
AXXZDTUVDMPHNX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C=CN=C3Cl)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14372090.png)

![Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate](/img/structure/B14372097.png)

